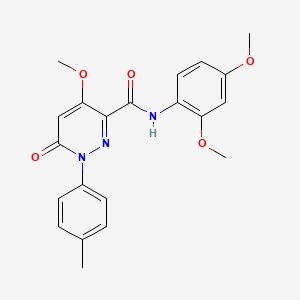

N-(2,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

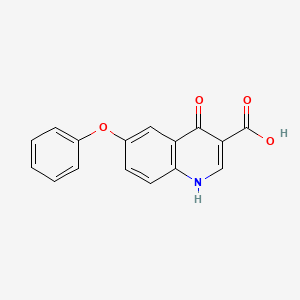

The compound is an organic molecule with several functional groups, including methoxy groups (-OCH3), a pyridazine ring (a six-membered ring with two nitrogen atoms), and a carboxamide group (-CONH2). These functional groups could potentially influence the compound’s reactivity and interactions .

Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR spectroscopy or X-ray crystallography could be used to determine the structure .Chemical Reactions Analysis

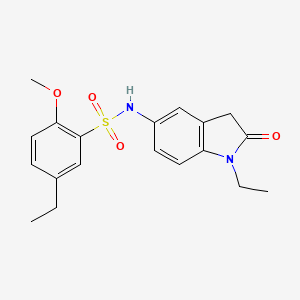

The compound’s reactivity would depend on its functional groups. For example, the carboxamide group might be hydrolyzed under acidic or basic conditions, and the methoxy groups could potentially undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by factors like its molecular structure, polarity, and functional groups. These could affect properties like solubility, melting point, and stability .Scientific Research Applications

Electrochromic Materials

Research into aromatic polyamides containing triphenylamine units, such as N,N-bis(4-aminophenyl)-N',N'-di(4-methoxylphenyl)-1,4-phenylenediamine, has demonstrated their utility in creating highly stable anodic electrochromic materials. These materials exhibit excellent thermal stability, solubility in organic solvents, and can be cast into tough, flexible films suitable for electrochromic devices. Their electrochromic properties, including reversible color changes upon oxidation, make them potential candidates for applications in smart windows and display technologies (Liou & Chang, 2008).

Organic Synthesis and Characterization

Compounds structurally similar to the one have been synthesized and characterized, providing a foundation for the development of various novel organic materials. For instance, the synthesis of aromatic polyamides with pendent dimethoxy-substituted triphenylamine units demonstrates the versatility of these compounds in forming materials with significant thermal stability and potential for optoelectronic applications. The ability to manipulate the electrochemical properties of these compounds through structural modifications underscores their importance in the field of material science (Chang & Liou, 2008).

Biological Activity

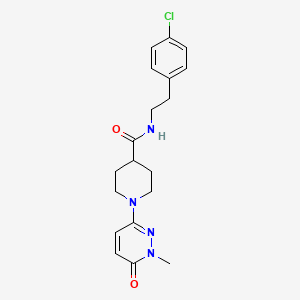

Several derivatives structurally related to "N-(2,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide" have been explored for their biological activities. For example, pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and screened for their cytotoxic activities against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential of these compounds in cancer research. The exploration of these compounds' cytotoxicity offers insights into their potential therapeutic applications (Hassan, Hafez, & Osman, 2014).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

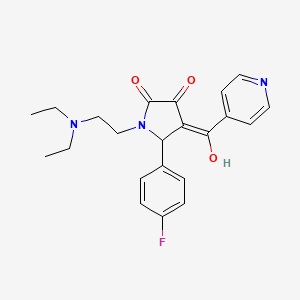

Related compounds have been shown to inhibit tubulin polymerization , suggesting that this compound may also target tubulin or related proteins.

Mode of Action

For instance, if tubulin is indeed a target, the compound could disrupt tubulin polymerization, thereby affecting microtubule dynamics . This could lead to cell cycle arrest and apoptosis in cancer cells.

Biochemical Pathways

The compound’s effect on biochemical pathways is likely related to its impact on its targets. If it inhibits tubulin polymerization, it would affect the microtubule dynamics, which play a crucial role in cell division, intracellular transport, and cell shape maintenance. Disruption of these processes could lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. If it disrupts tubulin polymerization, it could lead to cell cycle arrest and apoptosis, particularly in cancer cells . This could potentially result in the shrinkage of tumors and the reduction of cancer symptoms.

properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5/c1-13-5-7-14(8-6-13)24-19(25)12-18(29-4)20(23-24)21(26)22-16-10-9-15(27-2)11-17(16)28-3/h5-12H,1-4H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZJHWRCBVONKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride](/img/no-structure.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2968578.png)

![2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B2968582.png)

![N-cyclopentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2968588.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2968595.png)